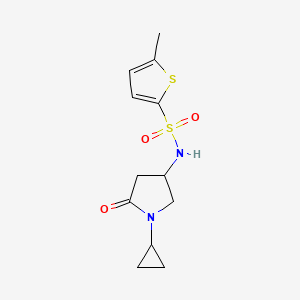
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H16N2O3S2 and its molecular weight is 300.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
Reactions with Ynamines : Sulfonamides have been shown to react with ynamines, leading to the formation of various heterocycles. This demonstrates the role of sulfonamide derivatives in synthesizing complex molecules and exploring novel chemical reactions (Tornus et al., 1995).
Asymmetric 1,3-Dipolar Cycloaddition : The catalysis involving copper complexes with sulfonamide derivatives has been used for asymmetric 1,3-dipolar cycloaddition reactions. This method is significant for the enantioselective synthesis of pyrrolidines, demonstrating the utility of sulfonamides in stereoselective synthesis (Fukuzawa & Oki, 2008).
Antiviral and Antibacterial Applications
Antiviral Activity : Sulfonamide derivatives have been synthesized and shown to possess antiviral activities. This indicates the potential of sulfonamide-based compounds in the development of new antiviral drugs (Chen et al., 2010).
Antibacterial Activity : Research into sulfonamide compounds has also extended into their antibacterial properties, showing effectiveness against various bacterial strains. This suggests the applicability of such compounds in combating bacterial infections (Nural et al., 2018).
Molecular Docking and Drug Design
Molecular Docking Studies : Sulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents through molecular docking against dihydrofolate reductase. This highlights the role of sulfonamide compounds in the design and discovery of new therapeutic agents (Debbabi et al., 2017).
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-8-2-5-12(18-8)19(16,17)13-9-6-11(15)14(7-9)10-3-4-10/h2,5,9-10,13H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSPYUEHQLQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

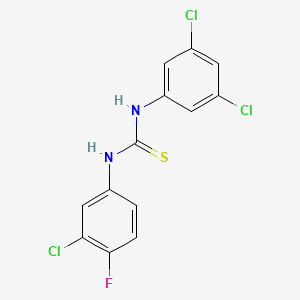
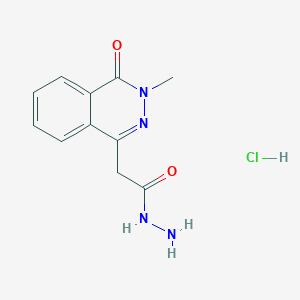
![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2882763.png)

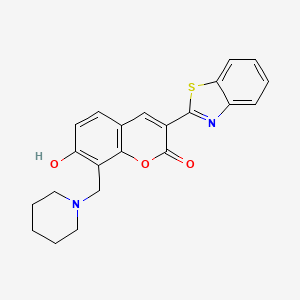
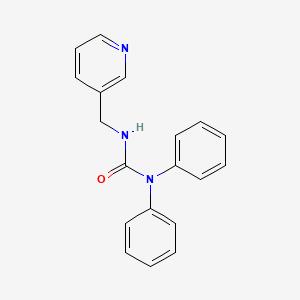
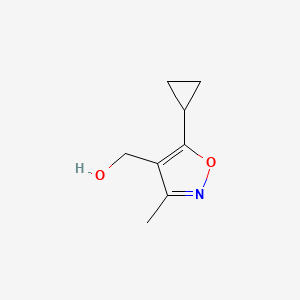
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2882770.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)
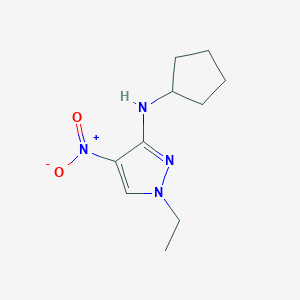
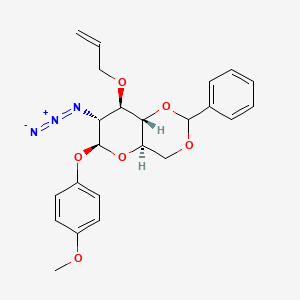
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)

